Chemical and physical properties of (4-Fluorophenyl)borane
Chemical and physical properties of (4-Fluorophenyl)borane
An In-depth Technical Guide to (4-Fluorophenyl)boronic Acid
A Note on Nomenclature: The topic specified is "(4-Fluorophenyl)borane". In chemical literature and commercial availability, the stable, widely utilized reagent is (4-Fluorophenyl)boronic acid. Boranes are a class of compounds, but for practical applications in research and development, the boronic acid derivative is the compound of interest. This guide will focus on the chemical and physical properties of (4-Fluorophenyl)boronic acid , as this is the substance researchers typically refer to with this nomenclature in the context of synthesis and drug development.
Compound Identification and Molecular Structure
(4-Fluorophenyl)boronic acid is an organoboron compound that is a cornerstone reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds.
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IUPAC Name: (4-fluorophenyl)boronic acid[1]
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Molecular Formula: C₆H₆BFO₂[1]
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Synonyms: 4-Fluorobenzeneboronic acid, p-Fluorophenylboronic acid[1]
The structure consists of a phenyl ring substituted with a fluorine atom at the para position and a boronic acid functional group (-B(OH)₂). The fluorine atom imparts unique electronic properties that can influence reaction kinetics and the characteristics of the final product, a feature often exploited in the design of pharmaceutical compounds.
Caption: Molecular Structure of (4-Fluorophenyl)boronic acid.
Physicochemical and Spectroscopic Properties
The physical properties of (4-Fluorophenyl)boronic acid make it a convenient solid reagent for laboratory use. It typically appears as a white to off-white powder.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 139.92 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 275-280 °C (decomposes) | Data varies across suppliers; decomposition is common. |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water and nonpolar solvents like hexane. | General knowledge for boronic acids. |
| Purity | Commercially available in various purities, typically ≥95% to >98%. | [2][3] |
Spectroscopic data is critical for the identification and quality control of (4-Fluorophenyl)boronic acid. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, ¹¹B NMR, ¹⁹F NMR, and IR spectroscopy, is well-documented and publicly available through databases like PubChem.[1] This data is essential for researchers to confirm the identity and purity of the material before use in sensitive applications.
Reactivity and Core Applications in Drug Development
The utility of (4-Fluorophenyl)boronic acid is primarily centered on its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful and versatile method for forming a new carbon-carbon bond between the fluorophenyl group and another organic moiety.
Causality in Application: The C-B bond in the boronic acid is readily transmetalated to a palladium(II) center in the catalytic cycle. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the phenyl ring, influencing the reactivity and stability of both the starting material and the coupled product. In drug development, the introduction of a fluorine atom is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic properties such as lipophilicity.
Key Applications:
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Suzuki-Miyaura Coupling: The most prevalent application, used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.
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Chan-Lam Coupling: Formation of carbon-heteroatom bonds (e.g., C-N, C-O).
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Liebeskind-Srogl Coupling: Thioester cross-coupling reactions.
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As a Lewis Acid Catalyst: While less common than its role in cross-coupling, the boron center can act as a Lewis acid to catalyze certain organic transformations.[4]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis Overview
The industrial synthesis of (4-Fluorophenyl)boronic acid typically involves the reaction of a (4-fluorophenyl)metal species with a trialkyl borate, followed by acidic hydrolysis. A common laboratory-scale approach involves the formation of a Grignard reagent from 4-fluorobromobenzene, which is then reacted with trimethyl borate.
This multi-step process requires careful control of reaction conditions, particularly the exclusion of moisture and oxygen during the formation of the organometallic intermediate, to ensure high yields and purity.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. (4-Fluorophenyl)boronic acid is associated with several hazards that necessitate careful handling and appropriate personal protective equipment (PPE).
GHS Hazard Classification: Based on aggregated data, the compound is classified with the following hazards:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Table 2: Handling and Storage Protocols
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, nitrile gloves, lab coat. Use in a chemical fume hood. | To prevent eye/skin contact and inhalation of the powder.[5] |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | Minimizes exposure risk.[6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (anhydrides).[5][7] |
| Incompatibilities | Strong oxidizing agents, strong bases, moisture. | To prevent degradation and hazardous reactions.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating workflow for the synthesis of 4-fluoro-4'-methoxybiphenyl, a representative biaryl compound.
Objective: To synthesize 4-fluoro-4'-methoxybiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
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(4-Fluorophenyl)boronic acid (1.2 equivalents)
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4-Bromoanisole (1.0 equivalent)
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Potassium Carbonate (K₂CO₃) (2.5 equivalents)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
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Toluene
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Ethanol
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Water (degassed)
Procedure:
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Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a critical step as the palladium(0) catalyst is sensitive to oxygen.
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Solvent and Catalyst Addition: Add the solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, degassed). The aqueous phase is necessary to dissolve the inorganic base. Add the catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
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Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (4-bromoanisole) indicates completion.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-fluoro-4'-methoxybiphenyl.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
(4-Fluorophenyl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis and drug discovery. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the desirable properties imparted by the fluorine atom make it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.
References
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PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Boron Molecular. (n.d.). 4-Fluorophenylboronic acid. Retrieved February 6, 2026, from [Link]
- Erker, G. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (11), 1883-1890.
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Semantic Scholar. (n.d.). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Retrieved February 6, 2026, from [Link]
Sources
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. researchgate.net [researchgate.net]
- 5. leapchem.com [leapchem.com]
- 6. media.msanet.com [media.msanet.com]
- 7. 2,4,6-Tris(4-fluorophenyl)boroxin | 448-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
